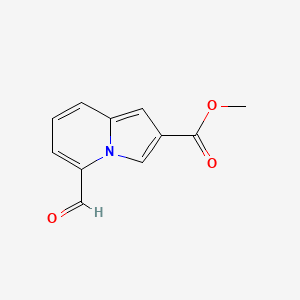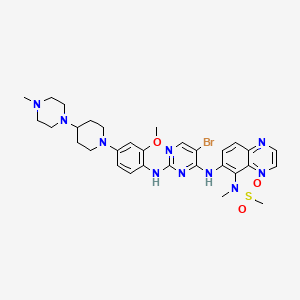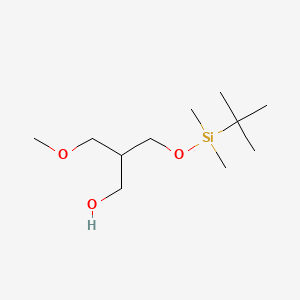
3-((tert-Butyldimethylsilyl)oxy)-2-(methoxymethyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-(methoxymethyl)-1-propanol is a chemical compound with the molecular formula C10H22O3Si. This compound is characterized by the presence of a tert-butyl dimethylsilyl (TBDMS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups from unwanted reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-(methoxymethyl)-1-propanol typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-(methoxymethyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The TBDMS group can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Tetrabutylammonium fluoride (TBAF) is often employed to remove the TBDMS protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-(methoxymethyl)-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the protection and deprotection of hydroxyl groups.
Biology: The compound can be used in the modification of biomolecules for various biochemical studies.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-(methoxymethyl)-1-propanol primarily involves the protection of hydroxyl groups through the formation of a stable silyl ether linkage. This protects the hydroxyl group from participating in unwanted side reactions during synthetic processes. The TBDMS group can be selectively removed under specific conditions, allowing for the controlled release of the hydroxyl group for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone
- Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Benzoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Uniqueness
Compared to similar compounds, 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-(methoxymethyl)-1-propanol is unique due to its specific structure, which includes both a TBDMS-protected hydroxyl group and a methoxymethyl group. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for multiple points of modification and functionalization.
Propiedades
Fórmula molecular |
C11H26O3Si |
|---|---|
Peso molecular |
234.41 g/mol |
Nombre IUPAC |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-methoxypropan-1-ol |
InChI |
InChI=1S/C11H26O3Si/c1-11(2,3)15(5,6)14-9-10(7-12)8-13-4/h10,12H,7-9H2,1-6H3 |
Clave InChI |
VXNQWWMKCQMVPC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC(CO)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


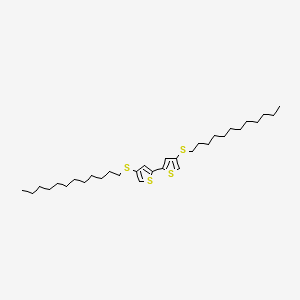
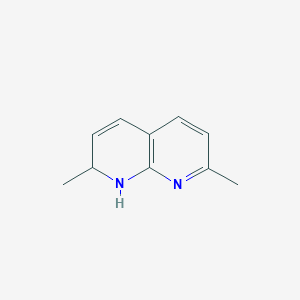
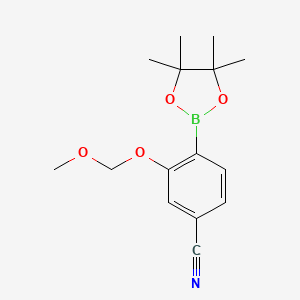
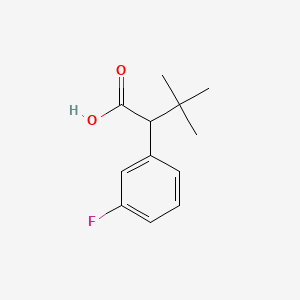
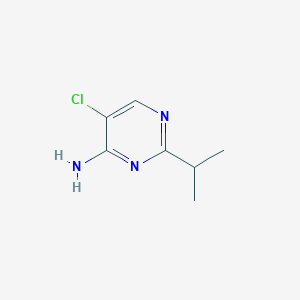
![2-Chloro-7-(4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B13921542.png)

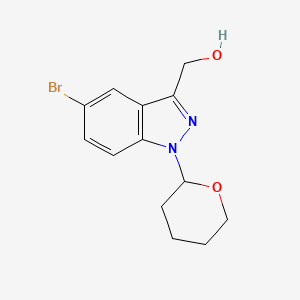
![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]piperidine](/img/structure/B13921559.png)
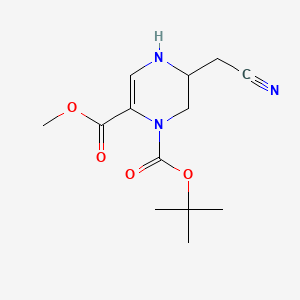
![2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B13921576.png)
